synthesis and properties of 2,2,4-Trimethylpyrrolidine hydrochloride
synthesis and properties of 2,2,4-Trimethylpyrrolidine hydrochloride
An In-depth Technical Guide to 2,2,4-Trimethylpyrrolidine Hydrochloride: Synthesis, Properties, and Applications
Introduction
2,2,4-Trimethylpyrrolidine hydrochloride is a chiral heterocyclic compound of significant interest in modern organic synthesis and medicinal chemistry. As a hydrochloride salt, it exists as a stable, water-soluble solid, enhancing its utility in various synthetic applications.[1][2] The molecule's core structure is a five-membered saturated nitrogen heterocycle, the pyrrolidine ring, which is a prevalent scaffold in numerous FDA-approved drugs.[3] Its key value lies in the specific stereochemistry conferred by the three methyl groups on the pyrrolidine ring, making it a valuable chiral building block and auxiliary in the synthesis of complex, high-value pharmaceutical compounds.[2][4] This guide provides a detailed exploration of its synthesis, physicochemical properties, and critical role in drug development.
Molecular Formula: C₇H₁₆ClN[1][5][6][7][8][9][10] Molecular Weight: 149.66 g/mol [1][5][7][8][9][10]
Physicochemical and Structural Properties
The properties of 2,2,4-trimethylpyrrolidine hydrochloride are dictated by its unique trimethyl-substituted pyrrolidine ring and its salt form. The specific stereoisomer, particularly the (S)-enantiomer, is often the focus of synthetic efforts due to its utility in asymmetric synthesis.[4]
| Property | Data | Source(s) |
| Appearance | White to Off-White Solid | [11][12] |
| Melting Point | 140 - 143°C (for the (S)-enantiomer) | [11][12] |
| Solubility | Water-soluble; Sparingly soluble in DMSO; Slightly soluble in Chloroform | [1][2][11] |
| Storage Conditions | Hygroscopic, store at -20°C under an inert atmosphere | [11][12] |
| CAS Numbers | 1390654-80-4 (racemic); 1897428-40-8 ((S)-enantiomer) | [5][6][7][8] |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | [5] |
| InChI Key | HWUWODDRROSFEJ-UHFFFAOYSA-N (racemic); HWUWODDRROSFEJ-RGMNGODLSA-N ((S)-enantiomer) | [6][7][8] |
Stereoselective Synthesis: A Strategic Overview
Achieving stereocontrol is paramount in the synthesis of chiral molecules like 2,2,4-trimethylpyrrolidine hydrochloride. The primary documented industrial route involves a multi-step process that begins with a larger, achiral precursor and introduces chirality through controlled chemical transformations.[4][13]
A well-established pathway starts from 2,2,6,6-tetramethyl-piperidin-4-one, a six-membered ring precursor.[4][13] This process leverages a key ring-contraction step to form the desired five-membered pyrrolidine scaffold, followed by reduction and salt formation.[4][13] This method provides a reliable and scalable route to specific enantiomers, such as (S)-2,2,4-trimethylpyrrolidine hydrochloride.
Caption: Synthetic workflow for (S)-2,2,4-Trimethylpyrrolidine HCl.
Detailed Experimental Protocols
The protocols described below are based on established methodologies and are intended for execution by trained chemists in a controlled laboratory setting.[13]
Protocol 1: Synthesis of (S)-2,2,4-Trimethylpyrrolidine Hydrochloride
Objective: To synthesize the target compound from (S)-3,5,5-trimethyl-pyrrolidin-2-one.
Materials:
-
(S)-3,5,5-trimethyl-pyrrolidin-2-one
-
Lithium aluminum hydride (LAH) or other suitable reducing agent
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (e.g., 2M in diethyl ether)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon), magnetic stirrer, and cooling bath.
Methodology:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere.
-
Reduction: Suspend the reducing agent (e.g., LAH) in anhydrous THF in the flask and cool the mixture to 0°C using an ice bath.
-
Substrate Addition: Dissolve (S)-3,5,5-trimethyl-pyrrolidin-2-one in anhydrous THF and add it dropwise to the cooled suspension of the reducing agent via the dropping funnel. Control the addition rate to maintain the reaction temperature.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC or GC-MS.
-
Quenching: Cool the reaction mixture back to 0°C. Cautiously quench the excess reducing agent by the sequential, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup).
-
Filtration & Extraction: Filter the resulting solids and wash them thoroughly with THF or diethyl ether. Combine the organic filtrates and extract the aqueous layer several times with diethyl ether.
-
Drying: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-2,2,4-trimethylpyrrolidine free base.
-
Salt Formation: Dissolve the crude free base in a minimal amount of diethyl ether. Slowly add a solution of hydrochloric acid in diethyl ether with stirring.
-
Isolation: The hydrochloride salt will precipitate as a solid. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, (S)-2,2,4-trimethylpyrrolidine hydrochloride.
Protocol 2: Product Characterization
Objective: To confirm the identity, purity, and structure of the synthesized compound.
-
Melting Point: Determine the melting point range of the solid product and compare it to the literature value (140-143°C).[11][12] A sharp melting point is indicative of high purity.
-
¹H and ¹³C NMR Spectroscopy: Dissolve a sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The resulting spectra should show characteristic peaks corresponding to the three distinct methyl groups and the pyrrolidine ring protons. The integration and chemical shifts should be consistent with the target structure.
-
Mass Spectrometry (MS): Analyze the sample to determine its molecular weight. The mass spectrum should show a parent ion peak corresponding to the free base (C₇H₁₅N, MW ≈ 113.2).
-
Purity Analysis (≥98%): Purity can be further assessed using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) if a suitable method is developed.[5]
Application in Asymmetric Synthesis and Drug Development
The structural rigidity and defined stereochemistry of 2,2,4-trimethylpyrrolidine make it an excellent chiral auxiliary.[4] In this role, it is temporarily incorporated into a substrate molecule to direct a subsequent reaction to form a specific stereoisomer. After the desired stereochemistry is set, the auxiliary can be cleaved and recovered.[4]
Caption: Role of 2,2,4-trimethylpyrrolidine as a chiral auxiliary.
This strategic use is critical in the pharmaceutical industry, where the biological activity of a drug is often dependent on a single enantiomer. The pyrrolidine scaffold itself is a key feature in many drugs, and using building blocks like 2,2,4-trimethylpyrrolidine ensures that the final active pharmaceutical ingredient (API) is synthesized with the correct three-dimensional structure.[3]
Safety and Handling
2,2,4-Trimethylpyrrolidine hydrochloride is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[7]
-
GHS Hazard Code: H302[7]
-
Signal Word: Warning
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: The compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place, with -20°C being recommended for long-term stability.[11][12]
References
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2,2,4-Trimethylpyrrolidine hydrochloride | lookchem. [Link]
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(S)-2,2,4-trimethylpyrrolidine hydrochloride | PubChem. [Link]
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CAS NO. 147539-23-9 | tert-butyl 4-(6-chloro-5-nitro-4-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboxylate | Arctom. [Link]
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2,2,4-Trimethylpyrrolidine hydrochloride | PubChem. [Link]
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1-Piperazinecarboxylic acid, 4-(4-chloro-3-nitro-2-pyridinyl)-,1,1-dimethylethyl ester | Molbase. [Link]
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Heterocyclic Compounds | Ark Pharma Scientific Limited. [Link]
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3Way Pharm Inc. | ChemBuyersGuide.com. [Link]
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Chemical Catalog Page 01037 | Autech. [Link]
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2,2,4-Trimethyl-pyrrolidine | SpectraBase. [Link]
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2,2-dimethylpyrrolidine | Organic Syntheses. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds | MDPI. [Link]
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2,2,4-Trimethylpyrrolidine hydrochloride | Pharmaffiliates. [Link]
- US Patent US4384125A - Process for the purific
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2,2,4-Trimethylpyrrolidine hydrochloride | Amerigo Scientific. [Link]
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